3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione
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Overview
Description
3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C6F4O2 and a molecular weight of 180.06 g/mol This compound is characterized by its four fluorine atoms attached to a cyclohexadiene ring, making it a highly fluorinated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with suitable reagents under controlled conditions . Another method includes the reaction of p-benzoquinone with fluorine gas at high temperatures and pressures, often using hydrogen fluoride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include fluorine gas, hydrogen fluoride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione involves its ability to act as an oxidizing agent. It can oxidize various substrates by accepting electrons, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Another highly fluorinated compound with similar properties and applications.
2,2’-(Perfluorocyclohexa-2,5-diene-1,4-diylidene)dimalononitrile: A compound with a similar structure but different functional groups, leading to unique properties.
Uniqueness
3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione is unique due to its specific arrangement of fluorine atoms and the resulting chemical properties. Its ability to act as a strong oxidizing agent and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3,4,5,6-tetrafluorocyclohexa-3,5-diene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZDJUHYRBFGDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=C1F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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